(1S)-1-(4-ethoxyphenyl)ethan-1-ol
Description
(1S)-1-(4-Ethoxyphenyl)ethan-1-ol (CAS 52067-36-4) is a chiral secondary alcohol characterized by a 4-ethoxyphenyl group attached to a stereogenic carbon bearing a hydroxyl group. Its molecular formula is C₁₀H₁₄O₂, with a molecular weight of 166.22 g/mol . The ethoxy substituent (-OCH₂CH₃) at the para position of the phenyl ring influences its physicochemical properties, including solubility, boiling point, and reactivity.
Properties
Molecular Formula |
C10H14O2 |
|---|---|
Molecular Weight |
166.22 g/mol |
IUPAC Name |
(1S)-1-(4-ethoxyphenyl)ethanol |
InChI |
InChI=1S/C10H14O2/c1-3-12-10-6-4-9(5-7-10)8(2)11/h4-8,11H,3H2,1-2H3/t8-/m0/s1 |
InChI Key |
GKGQWBJLOYXULB-QMMMGPOBSA-N |
Isomeric SMILES |
CCOC1=CC=C(C=C1)[C@H](C)O |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(C)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
The table below compares (1S)-1-(4-ethoxyphenyl)ethan-1-ol with analogs differing in substituents on the phenyl ring or alcohol moiety:
Key Observations :
- Ethoxy vs. Methoxy/Isopropoxy : The ethoxy group balances lipophilicity and electronic effects, making it intermediate in size between methoxy (-OCH₃) and isopropoxy (-OCH(CH₃)₂). This affects solubility and steric interactions in catalytic processes.
- Fluorine Substitution : The introduction of fluorine (e.g., in the 2-fluoro analog) enhances metabolic stability and alters dipole moments, critical in drug design .
- Hydroxyl vs. Alkoxy: The phenolic -OH in 1-(4-hydroxyphenyl)ethan-1-ol increases hydrogen-bonding capacity but reduces stability under oxidative conditions compared to alkoxy derivatives .
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